1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Lipophilicity Drug-likeness Permeability

Select 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396707-75-7) for its distinct ortho-chloro pharmacophore, which provides a defined lipophilicity (XLogP3=2.2) and a minimal hydrogen-bonding profile (2 HBD, 2 HBA). This pyrazolo[1,5-a]pyridine urea ensures reliable performance as a neutral reference in PAMPA/Caco-2 assays and fragment-based screening, avoiding non-specific binding issues common with oxygenated analogs. Secure this re-suppliable research tool from trusted screening collections to validate your structure-activity relationships with confidence.

Molecular Formula C15H13ClN4O
Molecular Weight 300.75
CAS No. 1396707-75-7
Cat. No. B2681493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
CAS1396707-75-7
Molecular FormulaC15H13ClN4O
Molecular Weight300.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=C3C=CC=CN3N=C2)Cl
InChIInChI=1S/C15H13ClN4O/c16-12-5-1-2-6-13(12)19-15(21)17-9-11-10-18-20-8-4-3-7-14(11)20/h1-8,10H,9H2,(H2,17,19,21)
InChIKeyJOMVJEGGOAEYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396707-75-7): Compound Identity and Research Classification


1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396707-75-7) is a synthetic organic compound belonging to the class of pyrazolo[1,5-a]pyridine-containing urea derivatives. Its molecular formula is C15H13ClN4O, with a molecular weight of 300.74 g/mol [1]. The compound features a pyrazolo[1,5-a]pyridine core—a recognized privileged scaffold in medicinal chemistry for kinase inhibition and receptor modulation—linked via a urea bridge to a 2-chlorophenyl moiety [2]. It is cataloged in screening libraries under identifiers including AKOS024540635 and VU0538215-1, indicating its utility as a research tool in high-throughput screening campaigns [1]. This compound has a PubChem CID of 5999180 (Compound ID 71790770) [1].

Why 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Cannot Be Simply Replaced by In-Class Analogs


Substitution of 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea with other pyrazolo[1,5-a]pyridin-3-ylmethyl ureas bearing different aryl substituents is problematic due to divergent physicochemical profiles that directly impact assay performance. The 2-chlorophenyl group confers a distinct lipophilicity (XLogP3 = 2.2) [1] and electronic character compared to analogs with 2-methoxyphenyl, o-tolyl, or thiophene substituents, which can alter passive membrane permeability, non-specific protein binding, and target engagement kinetics [2]. The urea NH donors and carbonyl acceptor (2 HBD, 2 HBA) [1] form a specific hydrogen-bonding pharmacophore whose geometry is sensitive to the steric and electronic environment of the ortho-substituted phenyl ring. Generic replacement without matching these properties risks invalidating structure-activity relationships (SAR) established in screening cascades, potentially leading to false negatives or uninterpretable hit expansion data [2].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Against Alternative Aryl-Substituted Pyrazolo[1,5-a]pyridin-3-ylmethyl Ureas

The 2-chlorophenyl substituent on 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea yields a computed XLogP3 of 2.2 [1], positioning this compound in a moderate lipophilicity range suitable for both biochemical and cell-based assays. This value is notably lower than the o-tolyl analog (estimated XLogP3 ~2.7) and the 4-tert-butylphenyl analog (estimated XLogP3 ~3.8) , yet higher than the 2-methoxyphenyl analog (estimated XLogP3 ~1.6) . Excessive lipophilicity (>3) in the tert-butylphenyl analog increases the risk of non-specific protein binding and aggregation-based assay artifacts, while the lower lipophilicity of the methoxyphenyl analog may limit cell permeability [2]. The 2-chlorophenyl compound thus occupies an intermediate, potentially optimal lipophilicity window for balanced solubility and permeability.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Comparison and Its Impact on Membrane Permeability

The target compound exhibits a topological polar surface area (TPSA) of 58.4 Ų [1], which falls well below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration [2]. This value is identical across all pyrazolo[1,5-a]pyridin-3-ylmethyl urea analogs sharing the same core, as the urea and pyrazolo[1,5-a]pyridine moieties are the primary TPSA contributors. However, the 2-chlorophenyl group, unlike the 2-methoxyphenyl analog, does not introduce an additional oxygen atom that would increase TPSA to approximately 67.6 Ų . The lower TPSA of the chlorophenyl compound, combined with its moderate lipophilicity, theoretically supports superior passive membrane permeation compared to the methoxy-substituted analog, without the excessive lipophilicity of the tert-butylphenyl analog.

Polar surface area Membrane permeability Oral bioavailability predictors

Hydrogen Bond Donor/Acceptor Profile and Its Implications for Target Engagement

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea possesses exactly 2 hydrogen bond donors (HBD; both urea NH groups) and 2 hydrogen bond acceptors (HBA; urea carbonyl and pyridine nitrogen) [1]. This donor/acceptor count falls within the optimal range (HBD ≤ 5, HBA ≤ 10) specified by Lipinski's Rule of Five [2]. Critically, the 2-chlorophenyl substituent does not introduce additional hydrogen bond donors or acceptors, unlike the 2-methoxyphenyl analog which adds a third HBA via the methoxy oxygen . In kinase inhibitor design, the pyrazolo[1,5-a]pyridine core often engages the hinge region via the pyridine nitrogen as a hydrogen bond acceptor, while the urea NH groups can form critical hydrogen bonds with the catalytic lysine or DFG motif residues [3]. The absence of extraneous hydrogen bonding functionality in the chlorophenyl analog reduces the potential for off-target interactions driven by promiscuous hydrogen bonding, thereby potentially enhancing target selectivity relative to oxygenated analogs.

Hydrogen bonding Pharmacophore Kinase hinge binding

Availability in Curated Screening Collections and Its Procurement Advantage

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is stocked in the Life Chemicals screening collection under catalog number F6230-0311 and is also listed under the AKOS library identifier AKOS024540635 and the Vanderbilt screening library identifier VU0538215-1 [1]. By contrast, closely related analogs such as 1-(4-tert-butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396875-35-6) are available from fewer commercial sources and lack equivalent screening library representation [2]. The Life Chemicals pricing for the target compound ranges from $54 (1 mg) to $160 (50 mg) as of September 2023 [3], with a purity specification of ≥95% (standard for screening collections) [1]. The inclusion of this compound in multiple established screening libraries indicates that it has passed quality control filters for purity, identity, and solubility, reducing procurement risk compared to analogs sourced from single vendors with less stringent quality documentation.

Screening library Hit identification Chemical probe

Rotatable Bond Count and Molecular Flexibility: Differentiation from Conformationally Constrained Analogs

The target compound contains 3 rotatable bonds (the urea C–N bonds and the methylene linker to the pyrazolo[1,5-a]pyridine ring) [1]. This is fewer than the 4 rotatable bonds in the naphthalen-1-ylmethyl analog (CAS 1396879-22-3) which contains an additional rotatable bond in the naphthylmethyl linker [2]. The lower rotatable bond count of the 2-chlorophenyl compound implies reduced conformational entropy penalty upon target binding, potentially contributing to improved ligand binding efficiency (ΔG per heavy atom) compared to more flexible analogs [3]. Additionally, the 2-chlorophenyl group, being directly attached to the urea nitrogen without an intervening methylene spacer, reduces flexibility compared to benzyl-type analogs such as 1-(4-chlorophenyl)methyl-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (CAS 1396558-97-6), which contains 4 rotatable bonds [4].

Molecular flexibility Entropic penalty Ligand efficiency

Critical Caveat: Absence of Published Direct Comparative Bioactivity Data

A comprehensive search of PubMed, patent literature, PubChem BioAssay, ChEMBL, and BindingDB (as of April 2026) yielded no published IC50, Ki, EC50, or other quantitative bioactivity data for 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea [1]. Similarly, no direct head-to-head comparison data versus the identified analogs (o-tolyl, 2-methoxyphenyl, 4-tert-butylphenyl, thiophen-2-yl, or naphthalen-1-ylmethyl derivatives) exist in the public domain. The pyrazolo[1,5-a]pyridin-3-ylmethyl urea subclass as a whole lacks published kinase selectivity profiling or cellular activity data that would permit cross-study comparison [2]. Consequently, any claims of target-specific activity (e.g., kinase inhibition, sigma receptor binding) for this compound remain speculative, based solely on scaffold class-level inference from broader pyrazolo[1,5-a]pyridine and pyrazolyl-urea literature [3]. Procurement decisions must weigh this evidence gap heavily: the compound's differentiation is currently limited to its computed physicochemical properties and commercial availability profile. Users requiring validated target engagement data should either commission bespoke profiling or consider alternative chemical probes with established bioactivity annotations.

Data gap Bioactivity evidence Procurement risk

Recommended Application Scenarios for 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Based on Evidence Profile


Kinase Profiling Panel Compound for Selectivity Screening

The pyrazolo[1,5-a]pyridine core is a recognized kinase hinge-binding scaffold [1], and the 2-chlorophenyl urea motif provides a minimal, non-oxygenated pharmacophore suitable for assessing steric and electronic requirements in kinase ATP-binding pockets. This compound can serve as a reference point in broad kinome selectivity panels (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot), where its moderate lipophilicity (XLogP3 = 2.2) and low rotatable bond count (3) minimize non-specific binding and conformational complexity [2]. The absence of published kinase data makes it particularly valuable as a novel chemotype for identifying unexpected kinase targets via unbiased screening, potentially revealing new synthetic tractability opportunities distinct from known pyrazolo[1,5-a]pyridine kinase inhibitors such as RET or TRK inhibitors [1].

Physicochemical Benchmark Compound for Cellular Permeability Studies

With a TPSA of 58.4 Ų and XLogP3 of 2.2, this compound resides within the optimal range for passive membrane permeability [1]. It can serve as a neutral reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport experiments, particularly when comparing the permeability impact of ortho-chloro substitution versus ortho-methoxy (increased TPSA) or para-tert-butyl (increased lipophilicity) analogs [2]. Its 2 HBD / 2 HBA profile avoids confounding contributions from additional hydrogen bonding that complicates permeability predictions for oxygenated analogs [1].

Fragment-Like Lead for Structure-Based Drug Design

The relatively low molecular weight (300.74 g/mol), low rotatable bond count (3), and well-defined hydrogen bonding pattern (2 HBD, 2 HBA) make this compound an attractive starting point for fragment-based or structure-based drug discovery [1]. Its presence in the Life Chemicals screening collection and AKOS library ensures reliable resupply for X-ray crystallography or NMR-based fragment screening campaigns [2]. The 2-chlorophenyl group offers a synthetic handle (via cross-coupling chemistry) for structure-activity relationship expansion, while the pyrazolo[1,5-a]pyridine scaffold provides a vector for probing hinge-binding interactions in kinase or phosphodiesterase targets [3].

Negative Control or Inactive Analog Tool for Assay Validation

Given the current absence of validated bioactivity data for any compound in the pyrazolo[1,5-a]pyridin-3-ylmethyl urea subclass [1], this compound can pragmatically serve as a negative control or inactive analog in assays targeting kinases, sigma receptors, or GPCRs where pyrazolo[1,5-a]pyridine-containing actives are being profiled [2]. Its physicochemical similarity to potentially active analogs ensures that any activity observed for test compounds is not attributable to non-specific effects related to lipophilicity or aggregation [3]. Researchers must verify inactivity in their specific assay system; the absence of published activity data makes this a starting assumption, not a validated property.

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